3-Nitrocinnamic acid
Overview
Description
3-Nitrocinnamic acid is an organic compound with the molecular formula C₉H₇NO₄. It is a derivative of cinnamic acid, where a nitro group is substituted at the third position of the phenyl ring. This compound is known for its light yellow crystalline appearance and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
It’s important to note that the compound’s structure and functional groups may allow it to interact with various biological targets .
Pharmacokinetics
The compound’s molecular weight (193.1562 g/mol) and structure suggest that it could be absorbed and distributed in the body, but the specifics of these processes and the compound’s bioavailability remain unknown .
Result of Action
Safety data sheets indicate that the compound may cause skin and eye irritation, and may also cause respiratory irritation
Action Environment
The action of 3-Nitrocinnamic acid can be influenced by various environmental factors. For instance, the compound is water-soluble, which means it could spread in water systems . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrocinnamic acid can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between 3-nitrobenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification is often achieved through recrystallization from solvents like ethanol or benzene .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrocinnamic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form carboxylic acids or quinones.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products:
Reduction: 3-Aminocinnamic acid.
Oxidation: 3-Nitrobenzoic acid.
Substitution: Various substituted cinnamic acids depending on the nucleophile used.
Scientific Research Applications
3-Nitrocinnamic acid has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent due to its ability to modulate biological pathways.
Comparison with Similar Compounds
Cinnamic acid: The parent compound without the nitro group.
4-Nitrocinnamic acid: A derivative with the nitro group at the fourth position.
2-Nitrocinnamic acid: A derivative with the nitro group at the second position.
Comparison: 3-Nitrocinnamic acid is unique due to the position of the nitro group, which influences its reactivity and biological activity. Compared to cinnamic acid, the presence of the nitro group enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions. The position of the nitro group also affects its interaction with biological targets, potentially leading to different pharmacological effects .
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXMVRYHLZMQIG-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060298, DTXSID40901345 | |
Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060298 | |
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Record name | NoName_448 | |
Source | EPA DSSTox | |
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Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless powder; [Alfa Aesar MSDS] | |
Record name | m-Nitrocinnamic acid | |
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CAS No. |
1772-76-5, 555-68-0 | |
Record name | (2E)-3-(3-Nitrophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1772-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | m-Nitrocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrocinnamic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |
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Record name | m-nitrocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.278 | |
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Record name | 3-NITROCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WU65J930 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3-Nitrocinnamic Acid?
A1: this compound (3NCA) is an organic compound with the molecular formula C₉H₇NO₄. It has a molecular weight of 193.15 g/mol. Structurally, it comprises a benzene ring substituted at the meta position with a nitro group (-NO₂) and an acrylic acid group (-CH=CH-COOH). [] Spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR), further confirm its structure and characteristics. [, ]
Q2: How does the structure of this compound contribute to its self-assembly properties?
A2: this compound exhibits unique self-assembly behavior, forming helical structures in solution. [] This spontaneous symmetry breaking arises from a combination of hydrogen bonding between carboxylic acid groups and dipole-dipole interactions influenced by the nitro group. [] Other isomers or related molecules lack this specific arrangement, highlighting the crucial role of the nitro group's position and its interaction with surrounding molecules in driving this self-assembly process.
Q3: Can you elaborate on the chiral symmetry breaking observed in this compound?
A3: While this compound itself is achiral, its self-assembly into helical structures in solution demonstrates a fascinating example of chiral symmetry breaking. [] This means that despite the individual molecules lacking chirality, the supramolecular helical structures formed exhibit a preference for either a left- or right-handed configuration. Upon casting on a solid substrate, this tiny chiral bias in the solution is amplified, leading to a detectable macroscopic chirality measurable through circular dichroism. []
Q4: Are there any insights from computational chemistry regarding this compound?
A4: Density functional theory (DFT) calculations have been employed to investigate the geometry, intermolecular hydrogen bonding, and vibrational frequencies of this compound. [] These calculations help to correlate theoretical predictions with experimental findings from techniques like X-ray diffraction, providing a more comprehensive understanding of the molecule's structure and properties.
Q5: What are the applications of this compound in material science?
A5: this compound has shown potential in materials science due to its non-linear optical properties. [] Studies using the Kurtz and Perry powder test revealed that this compound exhibits second harmonic generation, indicating its potential use in applications such as frequency doubling and optical data storage. []
Q6: Has research explored the reactivity of this compound in chemical reactions?
A6: Yes, this compound has been studied in the context of photochemical reactions. Notably, it undergoes an unusual [2+2] photocycloaddition reaction with tryptamine in the solid state, leading to a cyclobutane adduct. [] This reaction pathway differs from what is observed in solution, highlighting the influence of solid-state packing on chemical reactivity.
Q7: What analytical techniques are relevant for studying this compound?
A7: Several analytical techniques are employed to characterize and quantify this compound. These include:
- X-ray diffraction (XRD): Used to determine crystal structure and confirm molecular geometry. [, ]
- Infrared spectroscopy (IR): Provides information about functional groups and bonding within the molecule. [, ]
- Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light, useful for studying chiral molecules and supramolecular assemblies. []
- Thermogravimetric analysis (TGA) and Differential thermal analysis (DTA): Used to study the thermal stability and decomposition patterns of the compound. []
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